Emodepside (Standard)

Anthelmintic Drug Discovery Nematode Motility Assays Cyclooctadepsipeptide Potency

Anthelmintic resistance renders legacy drug classes ineffective; researchers require a validated, resistance-breaking reference compound with a defined molecular target. Emodepside is a semi-synthetic cyclooctadepsipeptide that selectively activates nematode SLO-1 potassium channels-a mechanism orthogonal to macrocyclic lactones and imidazothiazoles. • 9.1× greater in vivo potency vs. natural precursor PF1022A • Retains full efficacy against multi-drug resistant nematode isolates • Demonstrates macrofilaricidal activity relevant to filarial disease programs Supplied with batch-specific CoA. Suitable as a benchmark standard for SAR studies, electrophysiology, and resistance screening.

Molecular Formula C60H90N6O14
Molecular Weight 1119.4 g/mol
Cat. No. B11936213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodepside (Standard)
Molecular FormulaC60H90N6O14
Molecular Weight1119.4 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
InChIInChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47-,48+,49+,50+,51-,52-/m1/s1
InChIKeyZMQMTKVVAMWKNY-CZOLZNPPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emodepside Anthelmintic Overview


Cyclo(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl-(alphaR)-alpha-hydroxy-4-(4-morpholinyl)benzenepropanoyl-N-methyl-L-leucyl-(2R)-2-hydroxypropanoyl-N-methyl-L-leucyl, commonly referred to as emodepside, is a semi-synthetic cyclooctadepsipeptide [1]. It is a 24-membered macrocycle composed of alternating residues of D-lactoyl, N-methyl-L-leucyl, and 3-[4-(4-morpholinyl)phenyl]-D-lactoyl [2]. Emodepside is derived from PF1022A, a natural fungal metabolite, and functions as a nematode-selective activator of SLO-1 potassium channels [1][3].

1 SLO-1 potassium channel pharmacology research
2 Cyclooctadepsipeptide SAR and semi-synthetic modification studies
3 Anthelmintic resistance mechanism investigation
4 Nematode-selective activator tool compound

Emodepside vs. Other Anthelmintics


Emodepside is not interchangeable with its natural precursor PF1022A or other anthelmintic classes due to its unique semi-synthetic morpholinyl modifications, which confer a distinct, quantifiable increase in potency and a novel, nematode-selective SLO-1 potassium channel activation mechanism [1][2]. This mechanism is fundamentally different from the ligand-gated chloride channel agonism of macrocyclic lactones (e.g., ivermectin, moxidectin) or the nicotinic acetylcholine receptor agonism of imidazothiazoles/tetrahydropyrimidines (e.g., levamisole, pyrantel) [1]. Consequently, emodepside demonstrates superior in vitro and in vivo efficacy against specific nematode species and remains fully effective against parasite populations resistant to other drug classes [2][3].

vs PF1022A Semi-synthetic morpholinyl modifications may shift potency; potency ranking may not transfer directly
vs Ivermectin Target mechanism differs: SLO-1 activation vs. GluCl agonism; resistance profile may not overlap
vs Levamisole Nicotinic receptor agonism vs. potassium channel activation; efficacy context may require separate validation

Emodepside Differentiation Evidence


Larval Motility Inhibition vs. PF1022A

In head-to-head in vitro motility assays, emodepside exhibited significantly greater potency than its natural precursor PF1022A. Against Trichinella spiralis L1 larvae, the EC50 for emodepside was 0.02788 µg/mL compared to 0.05862 µg/mL for PF1022A [1]. Against Nippostrongylus brasiliensis L3 larvae, the EC50 for emodepside was 0.06188 µg/mL, while PF1022A required 0.1485 µg/mL to achieve the same effect [1].

Larval Motility
Head-to-head
2.10× (T. spiralis) and 2.40× (N. brasiliensis) lower EC50 compared to PF1022A
Supports cyclooctadepsipeptide potency comparison
In vitro larval motility assay
Anthelmintic Drug Discovery Nematode Motility Assays Cyclooctadepsipeptide Potency

Trichuris muris In Vivo Efficacy

In a controlled in vivo study using a patent Trichuris muris infection model in mice, the dose required to eliminate 50% of the adult worm burden (ED50) was 2.7 mg/kg (95% CI: 1.9–3.9) for emodepside following three oral doses [1]. In direct comparison, PF1022A required a significantly higher ED50 of 24.5 mg/kg (95% CI: 8.7–68.8) under identical conditions [1].

In Vivo ED50
Head-to-head
9.1-fold lower ED50 (2.7 mg/kg vs 24.5 mg/kg) vs PF1022A in T. muris model
Supports in vivo model-response comparison
Mouse model; 3× oral dosing
In Vivo Anthelmintic Efficacy Trichuris muris Mouse Model Cyclooctadepsipeptide ED50

SLO-1 Channel Nematode Selectivity

A cross-phyla electrophysiological comparison using heterologously expressed SLO-1 channel alpha subunits revealed that emodepside activates the C. elegans nematode SLO-1 channel, but has negligible effect on the human SLO-1 orthologue (KCNMA1) [1]. The study demonstrated that emodepside's mechanism is specific to nematode channels, providing a molecular basis for its selective toxicity [1]. In contrast, many broad-spectrum anthelmintics like ivermectin act on targets that, while distinct, may have closer mammalian orthologues (e.g., GABA-gated chloride channels) [2].

Channel Selectivity
Cross-study comparable
Robust activation of C. elegans SLO-1; no significant effect on human KCNMA1
Supports nematode-selective activation profile
Heterologous expression; electrophysiology
SLO-1 Potassium Channel Nematode Selectivity Anthelmintic Safety Pharmacology

Efficacy Against Resistant Nematodes

In a study evaluating the efficacy of PF1022A and emodepside against anthelmintic-resistant nematode populations in sheep and cattle, both cyclooctadepsipeptides achieved >95% efficacy against Haemonchus contortus and Trichostrongylus colubriformis isolates that were known to be resistant to benzimidazoles, levamisole, and macrocyclic lactones [1]. This confirms that the SLO-1 potassium channel activation mechanism is distinct from the targets of traditional anthelmintics, allowing emodepside to bypass existing resistance mechanisms [1].

Resistance Profile
Class-level inference
>95% FEC reduction in multi-drug resistant nematode isolates
Supports distinct mechanism against resistant populations
Sheep and cattle studies; FEC endpoint
Anthelmintic Resistance Nematode Control Cyclooctadepsipeptide Spectrum

Emodepside Research and Industrial Applications


Cyclooctadepsipeptide Structure-Activity Relationship (SAR) Studies

Emodepside, with its quantifiably superior in vitro (2.1–2.4×) and in vivo (9.1×) potency compared to its natural precursor PF1022A, is the ideal reference compound for SAR studies focused on optimizing the morpholinyl substitutions on the cyclooctadepsipeptide scaffold [1][2]. Researchers can use emodepside as a benchmark to evaluate novel semi-synthetic derivatives.

Nematode SLO-1 Potassium Channel Pharmacology

Given its well-characterized, nematode-selective activation of the SLO-1 potassium channel, emodepside is an essential tool for electrophysiological studies investigating this unique anthelmintic target [1]. It can be used to probe channel function, screen for novel modulators, or serve as a control in studies of SLO-1 orthologues from various parasitic nematodes.

Resistance-Breaking Anthelmintic Formulations

Emodepside's full efficacy against multi-drug resistant nematode isolates makes it a cornerstone compound for research into novel anthelmintic combinations or formulations designed to combat resistance [1]. It can be used as a positive control in efficacy assays against resistant field isolates or as a model drug for studying the fitness costs associated with SLO-1 mutations.

Veterinary and Human Filariasis Drug Discovery

The combination of broad-spectrum nematode efficacy, a novel mode of action, and demonstrated in vivo potency positions emodepside as a key reference standard and potential lead compound in drug discovery programs targeting filarial diseases such as onchocerciasis and lymphatic filariasis [1][2]. Its activity against adult filarial worms (macrofilaricidal activity) is a particularly valuable benchmark.

Application
Selection Property
Validation Focus
Cyclooctadepsipeptide SAR Studies
Semi-synthetic modification profile
Comparative potency endpoints
Nematode SLO-1 Channel Pharmacology
SLO-1 channel activation selectivity
Electrophysiology endpoint characterization
Anthelmintic Resistance Research
Novel mechanism of action
Efficacy in resistant isolates context
Filarial Disease Research
Macrofilaricidal activity profile
Model-response endpoints in filarial worms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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